N-Formyl-DL-alanine

Description

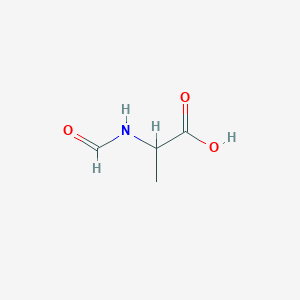

Structure

3D Structure

Properties

IUPAC Name |

2-formamidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c1-3(4(7)8)5-2-6/h2-3H,1H3,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBATDDRZARFDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5893-10-7 | |

| Record name | N-Formylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5893-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5893-10-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-formyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Formyl-DL-alanine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of N-Formyl-DL-alanine. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound may be of interest.

Core Chemical Properties

This compound, a derivative of the amino acid alanine, possesses a range of physicochemical properties that are crucial for its handling, characterization, and application in research and development. A summary of these key properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C4H7NO3 | [1][2][3] |

| Molecular Weight | 117.10 g/mol | [1][2][4] |

| CAS Number | 5893-10-7 | [1][2][3] |

| Appearance | White to almost white powder/crystal | [5] |

| Melting Point | 150 °C | [1][6][7] |

| Boiling Point (Predicted) | 386.6 ± 25.0 °C at 760 mmHg | [1][6] |

| Density (Predicted) | 1.223 ± 0.06 g/cm³ | [1][6] |

| pKa (Predicted) | 3.50 ± 0.10 | [6] |

| XLogP3-AA | -0.4 | [4][5] |

| Hydrogen Bond Donor Count | 2 | [4][5] |

| Hydrogen Bond Acceptor Count | 3 | [4][5] |

| Rotatable Bond Count | 2 | [4][5] |

| Topological Polar Surface Area | 66.4 Ų | [4][5] |

| Exact Mass | 117.042593085 Da | [4] |

Chemical Structure

The chemical structure of this compound is characterized by a central alanine moiety with a formyl group attached to the nitrogen atom. As a DL-racemic mixture, it contains equal amounts of the D- and L-enantiomers.

Structural Identifiers:

-

IUPAC Name: 2-formamidopropanoic acid[4]

-

InChI: InChI=1S/C4H7NO3/c1-3(4(7)8)5-2-6/h2-3H,1H3,(H,5,6)(H,7,8)[4][5]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively published, general methods for the N-formylation of amino acids can be readily adapted.

General Synthesis of this compound

A common and practical approach for the N-formylation of amino acids involves the use of formic acid. The following is a generalized protocol based on established methods for the formylation of primary amines.[2][4][8]

Materials:

-

DL-Alanine

-

Formic acid (85-98%)

-

Toluene (or another suitable azeotroping agent)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add DL-alanine and a suitable solvent such as toluene.

-

Add a slight molar excess (1.0-1.2 equivalents) of formic acid to the suspension.[4]

-

Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent system, if necessary.

Alternatively, heating a slurry of the amino acid in formamide at temperatures between 50°C and 120°C has been reported as a simple and direct method for N-formylation.[8]

Analytical Methods

The characterization and purity assessment of this compound can be performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation. A 13C NMR spectrum for the related compound N-Formyl-L-alanine is publicly available and can serve as a reference.[9]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a suitable method for purity analysis. A typical mobile phase would consist of an acetonitrile/water gradient with an acidic modifier like formic acid or trifluoroacetic acid.[10][11]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Biological Activity and Signaling Pathways

This compound is a derivative of the amino acid alanine.[1] While amino acids and their derivatives have been investigated for various biological activities, including their potential use as ergogenic supplements, specific signaling pathways involving this compound have not been elucidated in the reviewed literature.[1] Further research is required to determine its specific biological roles and mechanisms of action.

Due to the lack of specific information on signaling pathways for this compound, a corresponding diagram cannot be provided at this time.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. calpaclab.com [calpaclab.com]

- 4. scispace.com [scispace.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labsolu.ca [labsolu.ca]

- 8. US4789757A - N-formylation of amino carboxylic compounds with formamide - Google Patents [patents.google.com]

- 9. N-FORMYL-L-ALANINE(10512-86-4) 13C NMR spectrum [chemicalbook.com]

- 10. DL-Alanine | SIELC Technologies [sielc.com]

- 11. agilent.com [agilent.com]

Synthesis of N-Formyl-DL-alanine: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the N-formylation of DL-alanine.

This technical guide provides a comprehensive overview of the synthesis of N-Formyl-DL-alanine from DL-alanine, a crucial process in various fields, including pharmaceutical development and synthetic organic chemistry. N-formylation serves as an effective method for protecting the amino group of amino acids during complex chemical transformations. This document outlines the prevalent synthesis methodologies, detailed experimental protocols, and quantitative data to support researchers in the efficient and successful preparation of this compound.

Introduction

DL-alanine, a non-essential amino acid, is a fundamental building block in numerous biological and chemical processes.[1] Its N-formylated derivative, this compound, is a valuable intermediate in the synthesis of peptides, pharmaceuticals, and other specialized organic molecules. The formyl group provides a temporary shield for the reactive amine functionality, preventing unwanted side reactions and allowing for selective modifications at other parts of the molecule. This guide focuses on practical and efficient methods for the N-formylation of DL-alanine.

Synthesis Methodologies

The N-formylation of DL-alanine can be achieved through several synthetic routes. The most common and practical methods involve the use of formic acid or formamide as the formylating agent.

Direct Formylation with Formic Acid

A straightforward and widely used method for N-formylation involves the direct reaction of the amine with formic acid.[2][3][4] This reaction is typically performed by heating a mixture of the amine and formic acid, often in the presence of a dehydrating agent or by azeotropic removal of water to drive the reaction to completion. A common setup utilizes a Dean-Stark apparatus to continuously remove the water formed during the condensation reaction.[2][3]

Formylation using Formamide

Another effective method for the N-formylation of amino acids is the use of formamide.[5] This process involves heating the amino acid in an excess of formamide. The reaction proceeds to give the N-formyl derivative and ammonia as a byproduct. This method is particularly useful as it often does not require additional solvents or catalysts.[5]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound using the aforementioned methodologies.

Protocol 1: N-Formylation of DL-alanine using Formic Acid

This protocol is adapted from a general procedure for the N-formylation of amines using aqueous formic acid.[2]

Materials:

-

DL-alanine

-

85% Formic acid (aqueous solution)

-

Toluene

-

Dean-Stark trap

-

Reflux condenser

-

Heating mantle

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add DL-alanine (1 equivalent).

-

Add toluene to the flask to create a slurry.

-

Add 1.0-1.2 equivalents of 85% aqueous formic acid to the mixture.

-

Heat the reaction mixture to reflux using a heating mantle.

-

Continuously remove the water collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material (DL-alanine) is no longer detectable by TLC, typically after 4-9 hours, allow the reaction mixture to cool to room temperature.

-

Remove the toluene by rotary evaporation to yield the crude this compound.

-

The product is often of sufficient purity for further use. If necessary, purification can be achieved by short column chromatography.[2]

Protocol 2: N-Formylation of DL-alanine using Formamide

This protocol is based on a patented procedure for the N-formylation of amino carboxylic acids.[5]

Materials:

-

DL-alanine

-

Formamide

-

Heating mantle with temperature control

-

Round-bottom flask

-

Inert atmosphere (e.g., Nitrogen)

-

NMR spectrometer for reaction monitoring

Procedure:

-

In a round-bottom flask, create a slurry of DL-alanine (1 equivalent) in a stoichiometric excess of formamide (e.g., 10 equivalents).[5]

-

Place the reaction under an inert atmosphere, such as nitrogen.[5]

-

Heat the mixture to a temperature between 60°C and 100°C. A typical temperature is 90°C.[5]

-

Monitor the conversion of DL-alanine to its N-formyl derivative using proton NMR spectroscopy.[5]

-

The reaction is typically complete within 45 to 65 minutes, as indicated by the disappearance of the starting material's signals in the NMR spectrum.[5]

-

Upon completion, the resulting homogeneous mixture contains this compound. Further purification may be required depending on the intended application.

Quantitative Data

The following table summarizes the typical reaction conditions and outcomes for the synthesis of this compound.

| Parameter | Method 1: Formic Acid | Method 2: Formamide |

| Formylating Agent | 85% Formic Acid | Formamide |

| Solvent | Toluene | None (Formamide acts as solvent) |

| Stoichiometry | DL-alanine:Formic Acid (1:1.0-1.2) | DL-alanine:Formamide (1:10) |

| Temperature | Reflux (approx. 111°C) | 90°C |

| Reaction Time | 4 - 9 hours | 45 - 65 minutes |

| Typical Yield | Excellent (often near quantitative)[2] | ~80% conversion[5] |

| Purification | Often none required; optional column chromatography[2] | Dependent on subsequent use |

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation of DL-alanine to this compound.

Caption: General reaction scheme for the N-formylation of DL-alanine.

Experimental Workflow

The logical flow of the synthesis process is depicted in the following workflow diagram.

References

N-Formyl-DL-alanine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Formyl-DL-alanine is a derivative of the non-essential amino acid DL-alanine. This guide provides an in-depth overview of its chemical properties, synthesis, and potential biological relevance, tailored for professionals in research and development.

Core Chemical and Physical Properties

This compound, with the CAS Number 5893-10-7, is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a ready reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 5893-10-7 | [2][3] |

| Molecular Formula | C4H7NO3 | [2][3] |

| Molecular Weight | 117.10 g/mol | [2] |

| Appearance | White to Almost white powder to crystal | [1] |

| IUPAC Name | 2-formamidopropanoic acid | |

| Synonyms | N-Formylalanine, 2-formylamino-propionic acid | [3] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the formylation of DL-alanine. The primary precursors for this reaction are DL-Alanine and formic acid.[1]

Experimental Protocol: N-Formylation of DL-Alanine

This protocol outlines a general procedure for the N-formylation of DL-alanine. Researchers should adapt this methodology based on laboratory conditions and scale.

Materials:

-

DL-Alanine

-

Formic acid (high purity)

-

Acetic anhydride

-

Diethyl ether or other suitable non-polar solvent

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve DL-alanine in an excess of formic acid. The mixture may require gentle heating to achieve dissolution.

-

Formylation: Slowly add acetic anhydride to the solution while stirring. An exothermic reaction may occur, and the temperature should be controlled.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material.

-

Workup: Once the reaction is complete, the excess formic acid and acetic anhydride are removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization. The crude solid is dissolved in a minimal amount of hot water, and a non-polar solvent like diethyl ether is added to induce crystallization.

-

Isolation and Drying: The crystalline product is collected by filtration, washed with a cold solvent, and dried under vacuum to yield pure this compound.

Biological Activity and Signaling Pathways

While specific studies detailing the unique biological activities of this compound are limited, as an N-formylated amino acid, it falls into a class of molecules known to interact with formyl peptide receptors (FPRs).[4][5] These receptors are a key component of the innate immune system, recognizing N-formylated peptides derived from bacteria and mitochondria, and initiating a pro-inflammatory response.[4][5]

The activation of FPRs, which are G protein-coupled receptors (GPCRs), triggers a cascade of intracellular signaling events.[2][4] This pathway is crucial for chemotaxis, the directed migration of immune cells such as neutrophils to sites of infection or injury.[4]

Below is a diagram illustrating the generalized N-formyl peptide receptor signaling pathway.

Applications and Future Directions

Given its structural similarity to known agonists of FPRs, this compound holds potential as a research tool for studying the innate immune response and inflammatory processes. Its role as a simple N-formylated amino acid could help in delineating the specific structural requirements for FPR activation.

For drug development professionals, understanding the interactions of small molecules like this compound with immune receptors can inform the design of novel immunomodulatory agents. Further research is warranted to explore its specific binding affinity to different FPR subtypes and its downstream physiological effects. As a derivative of the amino acid alanine, it may also find applications in metabolic studies.

References

- 1. This compound | CAS#:5893-10-7 | Chemsrc [chemsrc.com]

- 2. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 5893-10-7 [amp.chemicalbook.com]

- 4. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Spectroscopic Data and Experimental Protocols for N-Formyl-DL-alanine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for N-Formyl-DL-alanine, a key derivative of the amino acid alanine. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Introduction

This compound is a modified amino acid of significant interest in various biochemical and pharmaceutical applications. A thorough understanding of its structural and chemical properties is paramount for its effective use. Spectroscopic techniques are indispensable tools for elucidating the molecular structure and purity of such compounds. This guide presents key spectroscopic data for this compound in a structured format to facilitate easy reference and comparison.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity |

| 1.48 | Doublet |

| 4.56 | Quintet |

| 8.19 | Singlet |

| 8.21 | Doublet |

| 10.70 | Broad Peak |

¹³C NMR Data

| Chemical Shift (δ) ppm |

| 16.96 |

| 49.33 |

| 162.83 |

| 175.70 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Description |

| 3300-2500 | O-H stretch (Carboxylic Acid) |

| 3300 | N-H stretch (Amide) |

| 1720 | C=O stretch (Carboxylic Acid) |

| 1650 | C=O stretch (Amide I) |

| 1540 | N-H bend (Amide II) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight.

| m/z | Relative Intensity (%) |

| 28 | 32 |

| 29 | 30 |

| 44 | 100 |

| 45 | 16 |

| 72 | 16 |

| 74 | 24 |

| 117 (M+) | 3 |

Experimental Protocols

The data presented in this guide were acquired using standard spectroscopic techniques. The general methodologies are outlined below.

NMR Spectroscopy Protocol

A general workflow for acquiring NMR spectra is depicted below.

Caption: General workflow for NMR spectroscopy.

-

Instrumentation : JEOL EX-90 spectrometer.

-

Sample Preparation : The sample was dissolved in a suitable deuterated solvent, typically DMSO-d6, and placed in a standard 5 mm NMR tube.

-

¹H NMR Acquisition : The spectrum was acquired at 90 MHz with a sample temperature of 27°C.

-

¹³C NMR Acquisition : The spectrum was acquired at 22.49 MHz with a sample temperature of 27°C.

-

Data Processing : The raw data was processed using standard Fourier transform, phasing, and baseline correction algorithms.

IR Spectroscopy Protocol

The logical flow for obtaining an IR spectrum is outlined below.

The Biological Significance of N-Formylated Amino Acids: A Technical Guide for Researchers

Abstract

N-formylated amino acids, particularly N-formylmethionine (fMet), are fundamental components of protein synthesis in prokaryotes and eukaryotic organelles like mitochondria.[1][2] Their presence at the N-terminus of peptides serves as a crucial molecular signature, enabling the innate immune system to distinguish between self and non-self or to recognize cellular damage. These molecules, acting as potent chemoattravctants, initiate a cascade of inflammatory and immune responses primarily through their interaction with a specific class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs).[3][4] This technical guide provides an in-depth exploration of the biological significance of N-formylated amino acids, detailing their signaling pathways, their roles in various physiological and pathological conditions, and the experimental methodologies used to study their effects. This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology, inflammation, and infectious diseases.

Introduction: The Origin and Recognition of N-Formylated Peptides

In the intricate landscape of molecular biology, the initiation of protein synthesis is a critical and highly regulated process. In bacteria and eukaryotic organelles of bacterial origin, such as mitochondria and chloroplasts, protein synthesis is initiated with N-formylmethionine (fMet).[1][5] This is in stark contrast to the cytosolic protein synthesis in eukaryotes, which begins with a non-formylated methionine.[6] This fundamental difference forms the basis of a sophisticated surveillance mechanism of the innate immune system.[2]

Peptides bearing an N-terminal fMet are released by bacteria during their growth and lysis, or from damaged host tissues that expose mitochondrial contents.[7][8] These N-formylated peptides are recognized as either Pathogen-Associated Molecular Patterns (PAMPs) when of bacterial origin, or Damage-Associated Molecular Patterns (DAMPs) when they originate from mitochondria.[3][7] The primary sensors for these molecules are the Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors expressed predominantly on the surface of phagocytic leukocytes, such as neutrophils and monocytes.[9][10] In humans, this family consists of three members: FPR1, FPR2 (also known as ALX), and FPR3.[4][10] The binding of N-formylated peptides to these receptors triggers a signaling cascade that orchestrates a robust inflammatory response, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all aimed at eliminating the source of the peptides.[11][12]

Formyl Peptide Receptors (FPRs) and Their Ligands

The interaction between N-formylated peptides and FPRs is a key event in the initiation of the innate immune response. The affinity and specificity of this interaction vary depending on the specific peptide and the FPR subtype involved.

Quantitative Data on Ligand-Receptor Interactions

The following table summarizes the binding affinities (Kd) and effective concentrations (EC50) of various N-formylated peptides for human Formyl Peptide Receptors. This data is crucial for understanding the potency and selectivity of these interactions.

| Ligand | Receptor | Kd (nM) | EC50 (nM) | Biological Source | Reference(s) |

| fMLP (fMet-Leu-Phe) | FPR1 | 1 | 0.07 (Chemotaxis) | Bacteria (e.g., E. coli) | [7][13] |

| FPR2 | 430 | ~1000 (less potent) | [1][7] | ||

| fMMYALF | FPR1 | - | 10 (Calcium mobilization) | Human Mitochondria | [14] |

| FPR2 | - | 15 (Calcium mobilization) | [14] | ||

| fMLKLIV | FPR1 | - | 44 (Calcium mobilization) | Human Mitochondria | [14] |

| FPR2 | - | 55 (Calcium mobilization) | [14] | ||

| fMIVIL | FPR1 | - | Potent agonist | Listeria monocytogenes | [14] |

| FPR2 | - | Less potent than on FPR1 | [14] | ||

| WKYMVm | FPR1 | - | Nanomolar range | Synthetic pan-agonist | [15] |

| FPR2 | - | Nanomolar range | [15] | ||

| MMK-1 | FPR2 | - | Selective agonist | Synthetic | [15] |

Signaling Pathways of Formyl Peptide Receptors

The binding of N-formylated peptides to FPRs initiates a cascade of intracellular signaling events that are crucial for the activation of immune cells. These pathways are complex and can lead to a variety of cellular responses.

Upon ligand binding, FPRs, which are coupled to inhibitory G-proteins (Gi), undergo a conformational change.[16][17] This leads to the dissociation of the G-protein into its Gαi and Gβγ subunits.[17] The Gβγ subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a transient increase in intracellular calcium levels.[4][18] This calcium influx, along with DAG, activates protein kinase C (PKC).[16]

Simultaneously, the Gβγ subunit can also activate the phosphoinositide 3-kinase (PI3K)/Akt pathway.[17] Furthermore, FPR activation can lead to the activation of mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38.[19][20] These signaling cascades culminate in various cellular responses, including chemotaxis, the production of reactive oxygen species (ROS) via NADPH oxidase, and the release of pro-inflammatory mediators.[11][12]

Biological Roles in Health and Disease

N-formylated peptides play a dual role in the body, contributing to both protective immune responses and the pathogenesis of various inflammatory diseases.

Role in Innate Immunity and Host Defense

The primary physiological role of N-formylated peptides is to act as "find-me" signals for phagocytes, guiding them to sites of bacterial infection or tissue damage.[2][8] This process, known as chemotaxis, is a critical first step in the innate immune response. Once at the site, activated neutrophils and macrophages engulf and destroy pathogens through phagocytosis and the release of antimicrobial substances.[11] For instance, N-formylated peptides from Staphylococcus aureus have been shown to be important virulence factors that mediate neutrophil recruitment and contribute to the pathology of septic arthritis.[3][17]

Pathophysiological Roles in Inflammatory Diseases

While essential for host defense, the persistent presence of N-formylated peptides can lead to chronic and unresolved inflammation, contributing to the pathogenesis of a wide range of diseases.

-

Sterile Inflammation and Tissue Injury: In conditions such as trauma, ischemia-reperfusion injury, and sepsis, extensive cell death leads to the release of mitochondrial DAMPs, including N-formylated peptides.[7][18] These molecules can trigger a systemic inflammatory response syndrome (SIRS), which can lead to organ damage and cardiovascular collapse.[10][18]

-

Chronic Inflammatory Diseases: Elevated levels of mitochondrial N-formylated peptides have been implicated in chronic inflammatory conditions such as rheumatoid arthritis, where they contribute to neutrophil activation and joint damage.[21]

-

Neurodegenerative Diseases: FPRs are expressed on microglia and astrocytes in the central nervous system, and their activation by N-formylated peptides can contribute to neuroinflammation.[7]

-

Cancer: Some tumor cells express FPRs, and their activation can promote tumor cell proliferation, metastasis, and angiogenesis.[7]

Experimental Protocols

The study of N-formylated amino acids and their receptors relies on a variety of specialized experimental techniques. This section provides detailed methodologies for key assays.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the directional migration of neutrophils towards a chemoattractant.

Materials:

-

Boyden chamber apparatus with polycarbonate membranes (5 µm pores)

-

Human neutrophils isolated from fresh peripheral blood

-

Chemoattractant (e.g., fMLP)

-

Assay medium (e.g., RPMI 1640 with 0.1% BSA)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Prepare a stock solution of the chemoattractant (e.g., 10 mM fMLP in DMSO) and make serial dilutions in the assay medium to the desired concentrations.

-

Add the chemoattractant solutions to the lower wells of the Boyden chamber. Use assay medium alone as a negative control.

-

Carefully place the polycarbonate membrane over the lower wells, avoiding air bubbles.

-

Isolate human neutrophils using a standard protocol (e.g., density gradient centrifugation). Resuspend the neutrophils in assay medium at a concentration of 1 x 10^6 cells/mL.

-

Add the neutrophil suspension to the upper wells of the chamber.

-

Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

-

After incubation, remove the membrane. Scrape the non-migrated cells from the top surface of the membrane.

-

Fix and stain the migrated cells on the bottom surface of the membrane using a staining solution.

-

Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

-

Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the control medium.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following receptor activation.

Materials:

-

Cells expressing the FPR of interest (e.g., transfected cell line or primary neutrophils)

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Pluronic F-127

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Agonist (e.g., fMLP)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed the cells in a 96-well black, clear-bottom plate.

-

Prepare a dye loading solution containing the fluorescent calcium indicator and Pluronic F-127 in the assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye loading.

-

Wash the cells with the assay buffer to remove excess dye.

-

Prepare serial dilutions of the agonist in the assay buffer.

-

Place the cell plate in the fluorescence reader and measure the baseline fluorescence.

-

Add the agonist to the wells and immediately start recording the fluorescence intensity over time.

-

The change in fluorescence is proportional to the change in intracellular calcium concentration. Data is often expressed as the ratio of fluorescence after stimulation to the baseline fluorescence.

Superoxide Production Assay (Cytochrome c Reduction)

This assay measures the production of superoxide anions, a key function of activated phagocytes.

Materials:

-

Isolated neutrophils

-

Cytochrome c from bovine heart

-

Superoxide dismutase (SOD) as a control

-

Stimulus (e.g., fMLP)

-

Assay buffer (e.g., HBSS)

-

Spectrophotometer

Procedure:

-

Prepare a suspension of isolated neutrophils in the assay buffer.

-

Prepare a reaction mixture containing neutrophils, cytochrome c, and the assay buffer in a 96-well plate or cuvettes.

-

For control wells, add SOD to scavenge superoxide anions.

-

Pre-warm the reaction mixture to 37°C.

-

Add the stimulus (e.g., fMLP) to initiate the reaction.

-

Measure the change in absorbance at 550 nm over time. The reduction of cytochrome c by superoxide results in an increase in absorbance.

-

The rate of superoxide production can be calculated using the extinction coefficient for reduced cytochrome c.

Therapeutic Targeting and Drug Development

The central role of FPRs in inflammation has made them attractive targets for the development of new therapeutic agents. Both agonists and antagonists of FPRs are being explored for their potential to treat a variety of diseases.

-

FPR Agonists: Agonists that selectively activate FPR2, which can have both pro- and anti-inflammatory effects, are being investigated for their potential to promote the resolution of inflammation.[4][9]

-

FPR Antagonists: Antagonists that block the pro-inflammatory signaling of FPR1 are being developed to treat conditions characterized by excessive neutrophil-mediated inflammation, such as sepsis and rheumatoid arthritis.[22]

Several small molecule modulators of FPRs are currently in various stages of preclinical and clinical development.[8][18] The development of biased agonists, which selectively activate certain downstream signaling pathways over others, is a particularly promising area of research that could lead to more targeted and effective therapies with fewer side effects.[22]

Conclusion

N-formylated amino acids are potent signaling molecules that play a pivotal role in the innate immune system. Their recognition by Formyl Peptide Receptors initiates a cascade of events that are essential for host defense against pathogens and the clearance of damaged cells. However, the dysregulation of this system can contribute to the pathogenesis of a wide range of inflammatory diseases. A thorough understanding of the biological significance of N-formylated amino acids, their signaling pathways, and the development of tools to study and modulate their effects are crucial for the advancement of new therapeutic strategies for infectious and inflammatory diseases. This technical guide provides a comprehensive overview of the current knowledge in this field, offering valuable information for researchers and drug development professionals.

References

- 1. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 2. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formylated peptides are important virulence factors in Staphylococcus aureus arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formyl peptide receptor 2: a potential therapeutic target for inflammation-related diseases | Semantic Scholar [semanticscholar.org]

- 5. Mitochondrial-derived N-formyl peptides: Novel links between trauma, vascular collapse and sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multifactorial assessment of neutrophil chemotaxis efficiency from a drop of blood - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 8. research.monash.edu [research.monash.edu]

- 9. Therapeutic anti-inflammatory potential of formyl-peptide receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mitochondrial N-formyl peptides induce cardiovascular collapse and sepsis-like syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases | MDPI [mdpi.com]

- 12. Regulation of inflammation by members of the formyl-peptide receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Formyl-peptide receptor 2 governs leukocyte influx in local Staphylococcus aureus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Formyl peptide receptor 2: a potential therapeutic target for inflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Increased neutrophil receptors for and response to the proinflammatory bacterial peptide formyl-methionyl-leucyl-phenylalanine in Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-formyl-methionyl-leucyl-phenylalanine induces and modulates IL-1 and IL-6 in human PBMC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. research.monash.edu [research.monash.edu]

- 19. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 20. flore.unifi.it [flore.unifi.it]

- 21. Mitochondrial N-formyl methionine peptides associate with disease activity as well as contribute to neutrophil activation in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

The Dual-Edged Sword: N-Formyl-DL-alanine as a Versatile Peptide Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Formylated Peptides

N-formylated peptides are crucial signaling molecules, primarily recognized by the innate immune system as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).[1] Originating from the N-termini of proteins synthesized by bacteria or released from damaged mitochondria, these peptides act as potent chemoattractants for phagocytic leukocytes, such as neutrophils and macrophages.[1][2] This recognition is mediated by a specific class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs), which play a pivotal role in initiating and modulating inflammatory responses.[3] The most studied of these, FPR1, is activated by the binding of N-formylated peptides, triggering a cascade of intracellular signaling events that lead to chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[2]

While N-formylmethionine is the most common initiating amino acid in bacterial protein synthesis, the incorporation of other N-formylated amino acids, such as N-Formyl-alanine, into synthetic peptides offers a valuable tool for probing the structure-activity relationships of FPR ligands and developing novel immunomodulatory therapeutics. This guide focuses on the use of N-Formyl-DL-alanine, a racemic mixture of the D- and L-isomers of N-Formyl-alanine, as a unique building block in peptide synthesis. We will delve into its chemical properties, methods for its incorporation into peptide chains, the potential implications of its stereochemistry, and the biological context of the resulting peptides.

This compound: Properties and Synthesis

This compound is a derivative of the amino acid alanine where the amino group is protected by a formyl group. The use of the DL-racemic mixture introduces stereochemical diversity, which can have significant implications for the biological activity and enzymatic stability of the final peptide.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C4H7NO3 |

| Molecular Weight | 117.10 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Approximately 150 °C |

| Solubility | Soluble in water |

| CAS Number | 5893-10-7 |

Synthesis of this compound

The N-formylation of amino acids can be achieved through various methods. One common laboratory-scale synthesis involves the reaction of the amino acid with a formylating agent.

A General Method for N-Formylation of Amino Acids:

A straightforward approach involves the use of formic acid and a coupling agent, such as dicyclohexylcarbodiimide (DCC), which activates the formic acid for reaction with the amino group of the amino acid.[1] While this method is effective, it often requires purification to remove the dicyclohexylurea (DCU) byproduct.[1]

Alternative methods that avoid the use of formylating agents have also been developed, proceeding through intermediate species that ultimately yield the N-formyl group.[4] For larger-scale synthesis, methods utilizing reagents like formamide have been reported.

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for assembling peptides in a controlled, stepwise manner. This compound can be incorporated as the N-terminal residue of a peptide chain.

On-Resin N-Formylation Protocol

A practical and efficient method for the N-formylation of a peptide attached to a solid support involves the pre-activation of formic acid with DCC in the liquid phase, followed by the addition of the activated reagent to the resin-bound peptide.[1][5] This on-resin formylation is typically performed after the complete assembly of the desired peptide sequence.

Table of On-Resin N-Formylation Conditions:

| Parameter | Condition |

| Formylating Agent | Formic acid activated with N,N'-dicyclohexylcarbodiimide (DCC) |

| Solvent | Diethyl ether for activation; DMF for on-resin reaction |

| Temperature | 0°C for activation, 4°C for on-resin reaction (overnight) |

| Base | Diisopropylethylamine (DIEA) |

| Monitoring | Kaiser test to confirm the formylation of the primary amine |

| Yield | Reported to be in the range of 70-75% |

Source: Adapted from a study on solid-phase formylation of N-terminus peptides.[1]

Experimental Protocol: On-Resin N-Formylation of a Peptide

1. Peptide Synthesis:

-

The peptide is synthesized on a suitable resin (e.g., Rink Amide resin for a C-terminal amide) using standard Fmoc-based SPPS protocols.[5][6]

2. Preparation of the Formylating Reagent:

-

In a separate flask, dissolve formic acid (25 mmol) and DCC (12.5 mmol) in diethyl ether (14.5 mL).[1]

-

Incubate the mixture at 0°C for 4 hours to allow for the formation of the active formylating species.[1]

-

Filter the solution to remove the precipitated dicyclohexylurea (DCU).[1]

-

Concentrate the filtrate under vacuum to a smaller volume (e.g., 2 mL).[1]

3. On-Resin Formylation:

-

Swell the peptide-resin in N,N-dimethylformamide (DMF).

-

Add the concentrated formylating reagent to the resin, followed by the addition of diisopropylethylamine (DIEA) (125 mmol).[5]

-

Allow the reaction to proceed overnight at 4°C.[1][5] Lower temperatures are crucial to prevent the decomposition of formic acid.[1]

4. Washing:

-

After the reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

5. Cleavage and Deprotection:

-

Cleave the N-formylated peptide from the resin and simultaneously remove the side-chain protecting groups using a standard cleavage cocktail, such as 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS), for 2-3 hours at room temperature.[5][6]

6. Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Isolate the crude peptide by centrifugation and wash with cold ether.

-

Purify the N-formylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

7. Characterization:

-

Confirm the identity and purity of the final product using analytical techniques such as analytical HPLC and mass spectrometry (e.g., LC-MS or MALDI-TOF).[7][8]

Workflow for SPPS and On-Resin N-Formylation

Considerations for Racemization

A critical aspect of peptide synthesis is the potential for racemization of the chiral α-carbon of the amino acids, particularly during the activation step of the carboxyl group for coupling.[9][10] While the use of this compound inherently introduces a racemic mixture at that specific position, it is crucial to minimize racemization at other chiral centers within the peptide chain. Factors that can influence racemization include the choice of coupling reagents, the base used, and the reaction temperature.[9] The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can help to suppress racemization.[10][11]

Biological Implications of Peptides Containing this compound

The incorporation of this compound into a peptide sequence will result in a mixture of two diastereomers if other chiral amino acids are present in the sequence. These diastereomers may exhibit different biological activities due to the stereospecific nature of receptor-ligand interactions.

Interaction with Formyl Peptide Receptors (FPRs)

FPRs are known to have specific binding pockets that recognize the N-formyl group of their ligands.[3] The stereochemistry of the amino acid residues in the peptide chain plays a crucial role in the overall conformation of the peptide and its ability to fit into the receptor's binding site.

-

N-Formyl-L-alanine containing peptides: These would be expected to interact with FPRs in a manner analogous to naturally occurring N-formylated peptides derived from L-amino acids.

-

N-Formyl-D-alanine containing peptides: The presence of a D-amino acid can significantly alter the peptide's secondary structure and its interaction with the receptor.[12] This could lead to a range of outcomes, from reduced or abolished activity to potentially novel or antagonistic effects. D-amino acid-containing peptides are also generally more resistant to degradation by proteases, which could enhance their in vivo stability and duration of action.[12]

The use of this compound will therefore produce a peptide library of two compounds in a single synthesis. This can be advantageous for screening purposes to identify if either stereoisomer possesses the desired biological activity. Subsequent synthesis would then focus on the pure L- or D-isomer.

FPR1 Signaling Pathway

Upon binding of an agonistic N-formylated peptide, FPR1 undergoes a conformational change that activates intracellular heterotrimeric G proteins.[5] This initiates a signaling cascade that ultimately leads to the cellular responses of inflammation and chemotaxis.

Cleavage of the N-Formyl Group

In some applications, the N-formyl group may be used as a temporary protecting group for the N-terminal amine. Several methods exist for the deformylation of peptides. One such method involves the use of hydrazine at a controlled acidic pH.[13] Another approach utilizes hydroxylamine salts. It is important to choose a method that is compatible with the other functional groups present in the peptide.

Experimental Protocol: Deformylation with Hydrazine

1. Dissolution:

-

Dissolve the N-formylated peptide in a suitable solvent, such as methanol or a methanol/water mixture.[13]

2. pH Adjustment:

-

Prepare a solution of hydrazine monohydrate in water and adjust the pH to between 1.5 and 3.5 using a strong mineral acid like hydrochloric acid.[13]

3. Reaction:

-

Add the acidic hydrazine solution to the peptide solution. The molar ratio of hydrazine to peptide is typically between 1:1 and 3:1.[13]

-

Heat the reaction mixture (e.g., to 70°C) and maintain the pH within the 1.5-3.5 range for the duration of the reaction (which can be several hours) by adding small amounts of acid as needed.[13]

4. Work-up and Purification:

-

After the reaction is complete, neutralize the solution and purify the deprotected peptide using standard techniques such as RP-HPLC.

Summary and Future Directions

This compound is a valuable and versatile building block for peptide synthesis, offering a means to introduce stereochemical diversity at the N-terminus of a peptide. The on-resin formylation protocol provides a convenient and efficient method for the synthesis of N-formylated peptides. The resulting mixture of diastereomers can be a useful tool in the initial screening and discovery of novel ligands for Formyl Peptide Receptors.

Future research in this area could focus on:

-

The systematic evaluation of the biological activity of pure N-Formyl-L-alanine and N-Formyl-D-alanine containing peptides to better understand the stereochemical requirements for FPR activation and antagonism.

-

The development of novel N-formylated peptide analogues with enhanced stability and receptor subtype selectivity for therapeutic applications in inflammatory diseases and cancer.

-

Exploring the use of this compound in the generation of peptide libraries for high-throughput screening against various biological targets.

By providing a deeper understanding of the synthesis and biological implications of peptides containing this compound, this guide aims to facilitate further research and development in the exciting field of immunomodulatory peptides.

References

- 1. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological role of the N-formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. Identification of C-terminal Phosphorylation Sites of N-Formyl Peptide Receptor-1 (FPR1) in Human Blood Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. mdpi.com [mdpi.com]

- 13. GB2098220A - Removal of formyl groups from n-formyl peptides - Google Patents [patents.google.com]

N-Formyl-DL-alanine Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Formyl-DL-alanine in organic solvents. As a crucial parameter in drug development and chemical synthesis, understanding the solubility of this N-protected amino acid is essential for process optimization, formulation, and purification. This document outlines the standard methodologies for solubility determination, presents a framework for data presentation, and visualizes the experimental workflow.

Quantitative Solubility Data

Precise, quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively available in public literature. However, upon experimental determination, the data should be meticulously organized for clarity and comparative analysis. The following table provides a recommended structure for presenting such empirical data.

Table 1: Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| Ethanol | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| Isopropanol | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| Acetone | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined |

Note: The solubility of amino acids, including their derivatives, is influenced by the polarity of the solvent. It is generally expected that this compound will exhibit higher solubility in polar protic and aprotic solvents.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The isothermal equilibrium method is a widely accepted and robust technique for obtaining accurate solubility data.[1]

Isothermal Equilibrium Method

This method involves allowing a supersaturated solution to reach equilibrium at a constant temperature, after which the concentration of the solute in the saturated solution is determined.

Materials and Equipment:

-

This compound (purity >98%)[2]

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Sealed vials

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution is saturated.[1]

-

Equilibration: The vials are placed in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 40 °C). The mixture is agitated for a sufficient period to reach equilibrium. The equilibration time should be determined empirically by analyzing samples at different time intervals (e.g., 12, 24, 48 hours) until the concentration of this compound in the solution remains constant.[1]

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, the agitation is stopped, and the vials are left undisturbed for a period to allow the excess solid to settle. A known volume of the clear supernatant is carefully withdrawn using a syringe. To prevent any temperature-induced precipitation, the syringe can be pre-warmed or pre-cooled to the experimental temperature. The withdrawn sample is immediately filtered through a syringe filter to remove any suspended solid particles.[1]

-

Dilution: The filtered, saturated solution is accurately diluted with a suitable solvent to a concentration that falls within the linear range of the analytical method being used for quantification.[1]

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method.

Analytical Quantification Methods

The choice of analytical technique is critical for accurate solubility determination.

-

High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method for quantifying the concentration of this compound. A calibration curve must be prepared using standard solutions of known concentrations.

-

Gravimetric Analysis: This method involves taking a known volume of the filtered saturated solution and evaporating the solvent completely under controlled conditions (e.g., using a vacuum oven at a temperature that does not cause decomposition). The mass of the remaining solid residue is then measured to calculate the solubility.[3][4]

-

UV-Vis Spectrophotometry: If this compound has a suitable chromophore, UV-Vis spectrophotometry can be used. A calibration curve is required to correlate absorbance with concentration.

A variety of analytical methods are available for the determination of amino acids and their derivatives, including thin-layer chromatography, mass spectrometry, and capillary electrophoresis.[5]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining the solubility of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and initial characterization of N-Formyl-DL-alanine

This technical guide provides an in-depth overview of the discovery, synthesis, and initial characterization of N-Formyl-DL-alanine. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the properties and potential applications of this N-formylated amino acid.

Introduction and Historical Context

This compound belongs to the class of N-formylated amino acids, which have been a subject of scientific interest for over a century. The formylation of amino acids, a key step in protecting the amino group, was pioneered in the early 20th century by chemists like Emil Fischer as part of their foundational work in peptide synthesis. While a singular "discovery" paper for this compound is not prominent in the historical literature, its synthesis and study are rooted in these early investigations into peptide chemistry.

The biological significance of N-formylated molecules gained prominence with the discovery that N-formylated peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants for phagocytic leukocytes. These molecules, often of bacterial origin, are recognized by formyl peptide receptors (FPRs) on immune cells, initiating an inflammatory response. This has led to the hypothesis that smaller N-formylated compounds, like this compound, may also play a role in modulating the innate immune system.

Physicochemical and Spectroscopic Properties

The initial characterization of a novel compound involves a thorough determination of its physical and chemical properties. This compound is a white to off-white crystalline powder. A summary of its key quantitative data is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5893-10-7 | [1] |

| Molecular Formula | C₄H₇NO₃ | [1] |

| Molecular Weight | 117.10 g/mol | [1] |

| Melting Point | 150 °C | |

| Boiling Point (Predicted) | 386.6 ± 25.0 °C at 760 mmHg | |

| Density (Predicted) | 1.223 ± 0.06 g/cm³ | |

| pKa (Predicted) | 3.50 ± 0.10 | |

| XLogP3-AA | -0.4 | [2] |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Topological Polar Surface Area | 66.4 Ų | [2] |

Table 2: Spectroscopic Data for the Characterization of N-Formyl-L-alanine¹

| Spectroscopic Technique | Key Observables |

| ¹³C NMR | Peaks corresponding to the carbonyl carbon of the formyl group, the carbonyl carbon of the carboxylic acid, the alpha-carbon, and the methyl carbon. |

| ¹H NMR | Signals for the formyl proton, the alpha-proton, the methyl protons, the amine proton, and the carboxylic acid proton. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (amide and carboxylic acid), C-N stretching, and O-H stretching. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

¹Specific spectral data for the DL-racemic mixture is less commonly published than for the L-enantiomer. The principles of characterization remain the same.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the protocols for the synthesis and characterization of this compound.

Synthesis of this compound via Formamide

A straightforward method for the N-formylation of DL-alanine is through direct reaction with formamide at an elevated temperature. This method is advantageous due to its simplicity and the ready availability of the reagents.

Materials:

-

DL-alanine

-

Formamide

-

Round-bottom flask

-

Heating mantle with a temperature controller

-

Nitrogen or Argon gas supply

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, create a slurry of DL-alanine in formamide. A typical molar ratio is a 10-fold excess of formamide. For example, for 10 mmol of DL-alanine (0.89 g), use 100 mmol of formamide (4.0 mL).

-

Place the flask under an inert atmosphere (e.g., nitrogen).

-

Heat the reaction mixture to 90 °C with continuous stirring.

-

Monitor the reaction progress by a suitable method, such as thin-layer chromatography or proton NMR, until the desired conversion is achieved (e.g., approximately 65 minutes for around 80% conversion).[3]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess formamide under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).

Characterization Protocols

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Sample Preparation:

-

Dissolve 5-25 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

-

If there are any particulates, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

Data Acquisition (¹H and ¹³C NMR):

-

Acquire a ¹H NMR spectrum to identify the chemical shifts and coupling constants of the protons.

-

Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

-

Further 2D NMR experiments, such as COSY and HSQC, can be performed to confirm the connectivity of the molecule.

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the powdered this compound onto the center of the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The resulting spectrum should show absorbance peaks corresponding to the various functional groups in the molecule.

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound in a suitable solvent system, typically a mixture of water, acetonitrile, or methanol, often with a small amount of formic acid to promote ionization.

-

The concentration should be in the low micromolar to nanomolar range, depending on the sensitivity of the instrument.

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in positive or negative ion mode to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively.

-

Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to obtain fragmentation data, which can further confirm the structure.

Biological Context and Potential Signaling Pathways

N-formylated peptides are known to be potent activators of the innate immune system. They are recognized by a class of G-protein coupled receptors (GPCRs) called formyl peptide receptors (FPRs), which are primarily expressed on the surface of phagocytic leukocytes such as neutrophils and macrophages. The binding of an N-formylated ligand to an FPR initiates a signaling cascade that leads to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all of which are critical components of the inflammatory response.

While the specific interaction of this compound with FPRs has not been extensively studied, it is plausible that it could act as a ligand for these receptors, given its N-formylated structure. The canonical signaling pathway initiated by FPR activation is depicted below.

The activation of the FPR by a ligand leads to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. The Gβγ subunit, in particular, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). The increase in cytosolic Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream targets, ultimately leading to the characteristic cellular responses of immune activation.

Conclusion

This compound is a chemically simple yet biologically relevant molecule. Its origins are tied to the foundational work of peptide chemistry, and its potential biological activity places it at the intersection of metabolism and innate immunity. The experimental protocols detailed in this guide provide a framework for its synthesis and characterization, while the exploration of its potential signaling pathway offers avenues for future research. A thorough understanding of the properties and activities of this compound and similar molecules will be crucial for developing novel therapeutics that target inflammatory and immune-related disorders.

References

N-Formyl-DL-alanine: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of N-Formyl-DL-alanine as a versatile precursor in organic synthesis. This compound, a protected form of the racemic amino acid DL-alanine, serves as a crucial building block in the synthesis of peptides, unnatural amino acids, and other complex organic molecules. Its formyl protecting group offers stability under various reaction conditions and can be readily removed, making it an invaluable tool for synthetic chemists. This document provides a detailed overview of its synthesis, key reactions, and applications, supplemented with experimental protocols, quantitative data, and logical workflow diagrams.

Core Concepts and Properties

This compound is derived from the racemic amino acid DL-alanine by the introduction of a formyl group (-CHO) onto the alpha-amino group. This N-protection strategy is fundamental in peptide synthesis to prevent self-polymerization and to control the sequence of amino acid addition. The formyl group is one of the simplest amine protecting groups and can be introduced and removed under specific conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₇NO₃ | --INVALID-LINK-- |

| Molecular Weight | 117.10 g/mol | --INVALID-LINK-- |

| CAS Number | 5893-10-7 | --INVALID-LINK-- |

| Appearance | White to off-white powder/crystal | --INVALID-LINK-- |

| Melting Point | 150 °C | --INVALID-LINK-- |

| Boiling Point | 386.6 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.223 g/cm³ | --INVALID-LINK-- |

| Solubility | Soluble in water. | N/A |

Synthesis of this compound

The most common and efficient method for the N-formylation of amino acids is the use of a mixture of formic acid and acetic anhydride, which generates acetic formic anhydride in situ. This method provides good to excellent yields for a variety of amino acids.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the N-formylation of amino acids.

Materials:

-

DL-Alanine (10 mmol, 0.89 g)

-

Formic acid (98-100%, 11 mmol, 0.51 g, 0.42 mL)

-

Acetic anhydride (21 mmol, 2.14 g, 1.98 mL)

-

Reaction flask with a stirrer and cooling bath

Procedure:

-

In a reaction flask, suspend DL-alanine in formic acid.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride dropwise to the stirred suspension while maintaining the temperature at or below 35 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 48-60 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the excess reagents and acetic acid byproduct can be removed under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Table 2: Typical Reaction Parameters for N-Formylation of Amino Acids

| Parameter | Value | Reference |

| Typical Yield | 78-90% | [1] |

| Reaction Time | 48-60 hours | [2] |

| Reaction Temperature | 0-35 °C | [2] |

| Molar Ratio (AA:FA:Ac₂O) | 1 : 1.1 : 2.1 | [2] |

Role in Peptide Synthesis

This compound serves as a protected building block in solid-phase peptide synthesis (SPPS). The formyl group prevents the amino terminus from reacting out of sequence. The general workflow involves anchoring the first amino acid to a solid support (resin), followed by cycles of deprotection and coupling of subsequent N-protected amino acids.

Experimental Protocol: On-Resin N-Formylation of a Peptide

This protocol details the N-formylation of a peptide chain that has been assembled on a solid support, a key step where a formyl group is introduced.

Materials:

-

Peptidyl-resin

-

Formic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Diethyl ether

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA) for cleavage

Procedure:

-

Preparation of Formylating Reagent: In a separate flask, incubate formic acid (2 equivalents relative to DCC) and DCC (1.25 equivalents relative to the resin substitution) in diethyl ether at 0 °C for 4 hours.

-

Filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Concentrate the filtrate under vacuum to reduce the volume.

-

Formylation: Swell the peptidyl-resin in DMF.

-

Add the concentrated formylating reagent and DIPEA to the peptidyl-resin.

-

Allow the reaction to proceed overnight at 4 °C.

-

Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).

-

Wash the resin thoroughly with DMF and other solvents to remove excess reagents.

-

Cleavage and Deprotection: Cleave the N-formylated peptide from the resin using a cleavage cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5) for 2-3 hours.

-

Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the purified N-formylated peptide.

Table 3: Yields for On-Resin N-Formylation

| Peptide Sequence | Yield (%) | Reference |

| Met-Leu-Lys-Leu-Ile-Val | 70-75% | [3] |

| Met-Met-Tyr-Ala-Leu-Phe | 70-75% | [3] |

Biological Relevance: Formyl Peptide Receptor Signaling

N-formylated peptides, which can originate from bacteria or damaged mitochondria, are potent chemoattractants for phagocytic leukocytes, such as neutrophils. They play a crucial role in the innate immune response by binding to and activating Formyl Peptide Receptors (FPRs), which are G protein-coupled receptors (GPCRs). This signaling cascade initiates a range of cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

Applications in Drug Development

The use of N-protected amino acids like this compound is a cornerstone of medicinal chemistry and drug development. While specific examples citing this compound as a direct precursor in marketed drugs are not prevalent in readily available literature, its utility can be inferred from its role in the synthesis of peptide and peptidomimetic drugs, including antiviral and anticancer agents. The formyl group can be a key element in molecules designed to modulate the Formyl Peptide Receptors, which are implicated in inflammatory diseases and cancer, making derivatives of N-formyl amino acids potential therapeutic agents.

Spectroscopic Data

The characterization of this compound is confirmed through various spectroscopic techniques. Below are the expected chemical shifts and absorption bands.

Table 4: Expected Spectroscopic Data for this compound

| Technique | Parameter | Expected Value/Range | Reference |

| ¹H NMR | δ (ppm) for -CHO | ~8.2 ppm | General range for formamides |

| δ (ppm) for α-CH | ~4.5 ppm | General range for α-protons | |

| δ (ppm) for β-CH₃ | ~1.5 ppm | General range for alanine methyl protons | |

| ¹³C NMR | δ (ppm) for -C=O (formyl) | ~163 ppm | [4] |

| δ (ppm) for -C=O (carboxyl) | ~175 ppm | [4] | |

| δ (ppm) for α-C | ~49 ppm | [4] | |

| δ (ppm) for β-C | ~16 ppm | [4] | |

| IR Spectroscopy | ν (cm⁻¹) for N-H stretch | 3300-3100 cm⁻¹ | General range for amides |

| ν (cm⁻¹) for C=O stretch (amide I) | ~1670 cm⁻¹ | General range for amides | |

| ν (cm⁻¹) for C=O stretch (carboxyl) | ~1720 cm⁻¹ | General range for carboxylic acids |

Conclusion